molecular formula C27H44N4O3 B11087554 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N,N-dibutylacetamide)

2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N,N-dibutylacetamide)

Cat. No.: B11087554
M. Wt: 472.7 g/mol
InChI Key: QFUFHFCGWPZVPR-UHFFFAOYSA-N
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Description

N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, multiple butyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the butyl groups and the acetamide moiety. Common reagents used in these reactions include dibutylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Other Benzodiazole Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N,N-DIBUTYL-2-{3-[(DIBUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H44N4O3

Molecular Weight

472.7 g/mol

IUPAC Name

N,N-dibutyl-2-[3-[2-(dibutylamino)-2-oxoethyl]-2-oxobenzimidazol-1-yl]acetamide

InChI

InChI=1S/C27H44N4O3/c1-5-9-17-28(18-10-6-2)25(32)21-30-23-15-13-14-16-24(23)31(27(30)34)22-26(33)29(19-11-7-3)20-12-8-4/h13-16H,5-12,17-22H2,1-4H3

InChI Key

QFUFHFCGWPZVPR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CN1C2=CC=CC=C2N(C1=O)CC(=O)N(CCCC)CCCC

Origin of Product

United States

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